molecular formula C53H74N16O12 B10849216 HO-Lva

HO-Lva

Cat. No.: B10849216
M. Wt: 1127.3 g/mol
InChI Key: QSWYUUWOWAFPRH-PDQNOIBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HO-Lva (4-Hydroxy-phenylacetyl-D-Tyr(Me)²-Phe³-Gln⁴-Asn⁵-Arg⁶-Pro⁷-Arg⁸-NH₂) is a high-affinity linear peptide antagonist selective for the human V1a vasopressin receptor (V1aR) . It competitively inhibits arginine vasopressin (AVP) binding, blocking receptor activation and downstream signaling . Structurally, this compound differs from AVP, the endogenous cyclic agonist, by replacing residues at positions 1, 2, 6, and 8 while retaining conserved residues at positions 3, 4, 5, and 7 . Its N-terminal phenolic group allows iodination (e.g., [¹²⁵I]this compound), making it a critical tool for receptor mapping and photoaffinity labeling studies .

This compound exhibits nanomolar affinity (Ki = 0.8–1.2 nM) for V1aR and >1,000-fold selectivity over oxytocin (OT), V1b, and V2 receptors . Its linear structure facilitates covalent modifications, such as the addition of photoactivatable groups (e.g., 3N3Phpa), enabling precise receptor-ligand interaction studies .

Properties

Molecular Formula

C53H74N16O12

Molecular Weight

1127.3 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(3S)-3-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[2-(4-hydroxyphenyl)acetyl]-methylamino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C53H74N16O12/c1-68(44(74)27-32-13-17-35(71)18-14-32)41(26-31-11-15-34(70)16-12-31)50(80)67-39(25-30-7-3-2-4-8-30)48(78)64-37(19-20-42(54)72)47(77)66-40(28-43(55)73)49(79)65-38(10-6-23-62-53(59)60)51(81)69-24-21-33(29-69)46(76)63-36(45(56)75)9-5-22-61-52(57)58/h2-4,7-8,11-18,33,36-41,70-71H,5-6,9-10,19-29H2,1H3,(H2,54,72)(H2,55,73)(H2,56,75)(H,63,76)(H,64,78)(H,65,79)(H,66,77)(H,67,80)(H4,57,58,61)(H4,59,60,62)/t33-,36-,37-,38-,39-,40-,41+/m0/s1

InChI Key

QSWYUUWOWAFPRH-PDQNOIBYSA-N

Isomeric SMILES

CN([C@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@@H](C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O

Canonical SMILES

CN(C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCC(C3)C(=O)NC(CCCN=C(N)N)C(=O)N)C(=O)CC4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of HO-Lva involves solid-phase peptide synthesis (SPPS) techniques. The peptidic part of the molecule is synthesized on p-methylbenzhydrylamine resin, and the arylazido group is attached in solution with PyBOP under dual wavelength reverse phase HPLC monitoring . This method allows for the identification and isolation of the target compound with high purity.

Chemical Reactions Analysis

HO-Lva undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

HO-Lva exerts its effects by binding to the V1a vasopressin receptor, thereby inhibiting the receptor’s interaction with its natural ligand, vasopressin . This binding prevents the activation of downstream signaling pathways that are normally triggered by vasopressin, leading to a reduction in the physiological effects mediated by the receptor. The molecular targets involved include the V1a receptor and associated G protein-coupled signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

HO-Lva is compared below with two structurally and functionally related compounds: [Lys(3N3Phpa)⁸]this compound and 3N3Phpa-LVA . Key pharmacological and structural differences are summarized in Table 1.

Table 1: Pharmacological and Structural Comparison of this compound and Analogues

Parameter This compound [Lys(3N3Phpa)⁸]this compound 3N3Phpa-LVA
Structure Linear peptide with 4-HO-Phpa This compound with Lys-3N3Phpa at position 8 This compound with 3N3Phpa at position 8
Receptor Affinity (Ki) 0.8–1.2 nM (V1aR) 1.5 nM (V1aR) 1.2 nM (V1aR)
Binding Mode Antagonist; competes with AVP Antagonist; identical competitive inhibition Antagonist; identical competitive inhibition
Photoactivatable No (requires modification) Yes (azido group for UV crosslinking) Yes (azido group for UV crosslinking)
Key Interactions Aromatic contacts, hydrogen bonds with conserved residues Similar to this compound but enhanced aromatic/aromatic interactions Similar to this compound; overlaps with AVP binding
Functional Role Blocks AVP-induced signaling Blocks signaling and enables covalent receptor labeling Blocks signaling and enables covalent receptor labeling
Selectivity >1,000-fold over OT, V1b, V2 Retains V1a selectivity Retains V1a selectivity

Structural and Functional Insights

This compound vs. [Lys(3N3Phpa)⁸]this compound :

  • Both ligands share identical backbone structures but differ at position 8, where [Lys(3N3Phpa)⁸]this compound incorporates a lysine-linked photoactivatable group. This modification minimally affects binding affinity (Ki = 1.5 nM vs. 1.2 nM for this compound) but enables covalent receptor crosslinking .
  • Docking studies reveal that both ligands occupy the same transmembrane binding pocket as AVP, forming hydrogen bonds with conserved residues (e.g., Gln⁴, Asn⁵) and aromatic interactions with Tyr² and Phe³ .

This compound vs. 3N3Phpa-LVA: 3N3Phpa-LVA replaces the N-terminal phenolic group of this compound with a 3-azido-3-nitrophenylacetyl (3N3Phpa) moiety, allowing direct iodination and photoaffinity labeling . Despite structural differences, 3N3Phpa-LVA retains this compound’s binding profile (Ki = 1.2 nM) and antagonistic properties. Both ligands label identical glycosylated receptor fragments (85–90 kDa and 46 kDa bands) in CHO cells, confirming shared binding domains .

This compound vs. AVP (Endogenous Agonist): Structural: AVP is a cyclic nonapeptide, while this compound is linear. This compound lacks AVP’s disulfide bridge (Cys¹–Cys⁶) but mimics its receptor-binding residues . Functional: AVP activates V1aR, triggering intracellular calcium signaling, whereas this compound blocks this activation. Competitive binding assays show this compound displaces AVP with 10-fold higher affinity .

Mechanistic Divergences

  • Aromatic vs. Hydrogen Bond Interactions : this compound relies on hydrogen bonds with Gln⁴ and Asn⁵ for receptor anchoring, while its photoactivatable analogues prioritize aromatic interactions (e.g., 3N3Phpa-LVA with Tyr²) .
  • Covalent Binding Efficiency : [Lys(3N3Phpa)⁸]this compound exhibits 13.6% labeling efficiency in CHO membranes, comparable to 3N3Phpa-LVA (15–20%), confirming equivalent utility for receptor mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.